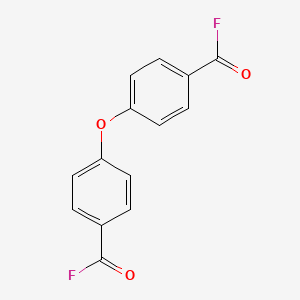

Benzoyl fluoride, 4,4'-oxybis-

Description

Historical Context of Fluorinated Benzoyl Compounds in Organic Synthesis

The study of organofluorine chemistry, which encompasses fluorinated benzoyl compounds, began even before the isolation of elemental fluorine. nih.gov The field's origins can be traced back to the 19th century, with early reports on the synthesis of organofluorine compounds. nih.gov A significant milestone was Alexander Borodin's 1862 report on the nucleophilic replacement of a halogen with fluoride (B91410), a foundational reaction now widely used in the fluorochemical industry. nih.gov

The synthesis of fluoroaromatic compounds, the class to which benzoyl fluorides belong, saw major advancements in the early 20th century. In 1927, the Schiemann reaction was discovered, providing a reliable method to introduce fluorine into aromatic rings via the thermal decomposition of diazonium fluoroborates. nih.gov Another pivotal development was the use of nucleophilic halogen exchange (Halex reaction) for fluoroarene synthesis, first reported by Gottlieb in 1936, where a chlorine atom on an aromatic ring is replaced by fluorine using potassium fluoride (KF). nih.gov

Acyl fluorides, including benzoyl fluoride, have gained prominence as valuable reactive intermediates in organic synthesis. researchgate.netresearchgate.net Compared to their more common acyl chloride counterparts, acyl fluorides exhibit greater stability towards hydrolysis due to the strength of the carbon-fluorine (C-F) bond. researchgate.netbeilstein-journals.org This enhanced stability, coupled with high reactivity towards other nucleophiles, makes them advantageous in various transformations, including Friedel-Crafts acylations, peptide synthesis, and challenging esterification and amidation reactions. beilstein-journals.orgnih.govresearchgate.net The growing demand for fluorinated molecules in materials science, agrochemicals, and pharmaceuticals has continuously spurred the development of new and efficient methods for synthesizing acyl fluorides. researchgate.netbeilstein-journals.org

| Year | Key Development | Significance |

| 1862 | First nucleophilic halogen exchange to form a C-F bond reported by Alexander Borodin. nih.gov | Established a fundamental method for introducing fluorine into organic molecules. nih.gov |

| 1898 | First synthesis of an aromatic compound with a fluorinated side chain (benzotrifluoride) by Swarts. nih.gov | Opened the door to modifying the properties of aromatic systems via side-chain fluorination. nih.gov |

| 1927 | Development of the Schiemann reaction. nih.gov | Provided a general and reliable method for synthesizing fluoroaromatic compounds. nih.gov |

| 1936 | First use of nucleophilic halogen exchange (KF) for fluoroarene synthesis by Gottlieb. nih.gov | Offered an alternative, industrially relevant pathway to fluoroaromatics. nih.gov |

Theoretical Frameworks for Designing Novel Benzoyl Fluoride Derivatives

The design of novel benzoyl fluoride derivatives is increasingly guided by theoretical and computational chemistry. These frameworks allow researchers to predict molecular properties and reactivity, thereby streamlining the development of new materials and reagents. Density Functional Theory (DFT) is a cornerstone of this approach, enabling the accurate calculation of molecular structures, vibrational frequencies, and electronic properties. researchgate.netmdpi.com

Key theoretical concepts applied in the design of these compounds include the analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmdpi.com The energy gap between HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule, indicating where charge transfer is likely to occur during a reaction. mdpi.com

Another powerful tool is the calculation of the Molecular Electrostatic Potential (MESP) surface. The MESP map visualizes the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting how a benzoyl fluoride derivative will interact with other reagents. researchgate.net Furthermore, computational methods can assess geometrical parameters (bond lengths and angles) and thermodynamic properties, which can be compared with experimental data from techniques like X-ray crystallography to validate the theoretical models. researchgate.netmdpi.com These in silico studies provide a foundational understanding that helps rationalize reaction outcomes and guide the synthesis of derivatives with tailored electronic and steric properties for specific applications, such as polymer science or organic synthesis. researchgate.netmdpi.com

| Theoretical Method | Application in Designing Benzoyl Fluoride Derivatives |

| Density Functional Theory (DFT) | Optimizes molecular geometry and calculates electronic structure and vibrational spectra. researchgate.netmdpi.com |

| Frontier Molecular Orbital (FMO) Analysis | Determines HOMO-LUMO energy gap to predict chemical reactivity and stability. researchgate.netmdpi.com |

| Molecular Electrostatic Potential (MESP) | Maps charge distribution to identify sites for nucleophilic or electrophilic attack. researchgate.net |

| In Silico Thermodynamic Calculations | Predicts properties like enthalpy of formation to assess stability. mdpi.com |

Scope and Significance of Academic Research on Benzoyl fluoride, 4,4'-oxybis-

Academic research on Benzoyl fluoride, 4,4'-oxybis- is intrinsically linked to its role as a monomer in the field of high-performance polymers. wright.edupageplace.de The primary significance of this compound lies in its ability to facilitate the synthesis of poly(aryl ether ketone)s (PAEKs) and related polymer systems, such as polyimides and polyamides. wright.eduresearchgate.net These materials are sought after for applications demanding superior performance under harsh conditions, including high temperatures and corrosive chemical environments. wright.edupageplace.de

The structure of Benzoyl fluoride, 4,4'-oxybis- is ideal for step-growth polymerization. The two terminal benzoyl fluoride groups provide reactive sites for nucleophilic aromatic substitution reactions with bisphenol or other dinucleophilic monomers. google.com The central ether (oxybis) linkage imparts a degree of flexibility to the resulting polymer backbone, which can improve processability and toughness without significantly compromising thermal stability.

Research in this area often focuses on synthesizing novel PAEKs or copolyesters with tailored properties. By incorporating monomers like Benzoyl fluoride, 4,4'-oxybis-, scientists can modify the polymer's characteristics, such as its glass transition temperature, melting point, and solubility. researchgate.net The academic significance is therefore not just in the study of the monomer itself, but in its application to create new materials with advanced functionalities for sectors like aerospace, microelectronics, and medical devices. wright.edupageplace.de

Structure

3D Structure

Properties

CAS No. |

64545-50-2 |

|---|---|

Molecular Formula |

C14H8F2O3 |

Molecular Weight |

262.21 g/mol |

IUPAC Name |

4-(4-carbonofluoridoylphenoxy)benzoyl fluoride |

InChI |

InChI=1S/C14H8F2O3/c15-13(17)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(16)18/h1-8H |

InChI Key |

FWRBEVKUPQLBTC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)F)OC2=CC=C(C=C2)C(=O)F |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of Benzoyl Fluoride, 4,4 Oxybis

Nucleophilic Acyl Substitution Reactions Involving Benzoyl fluoride (B91410), 4,4'-oxybis-

Detailed kinetic and thermodynamic studies specifically on Benzoyl fluoride, 4,4'-oxybis- are not extensively documented in publicly available literature. However, insights can be drawn from related systems and the general principles of nucleophilic acyl substitution. The rate of these reactions is typically limited by the initial nucleophilic attack. libretexts.org Factors that increase the electrophilicity of the carbonyl carbon will accelerate the reaction.

For acyl fluorides, the reaction rate is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups tend to increase the reaction rate by making the carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack. nih.gov Conversely, electron-donating groups can decrease the reactivity.

While specific kinetic data for Benzoyl fluoride, 4,4'-oxybis- is scarce, the table below presents a qualitative comparison of reactivity for related acyl halides, illustrating the general trends observed in nucleophilic acyl substitution reactions.

| Acyl Halide | Aromatic Substituent | Relative Reactivity | Rationale |

| 4-Nitrobenzoyl chloride | -NO₂ (Strongly Electron-Withdrawing) | High | Increased electrophilicity of the carbonyl carbon. nih.gov |

| Benzoyl chloride | -H (Neutral) | Moderate | Baseline reactivity for comparison. |

| 4-Methoxybenzoyl chloride | -OCH₃ (Electron-Donating) | Low | Decreased electrophilicity of the carbonyl carbon due to resonance donation. |

| Benzoyl fluoride, 4,4'-oxybis- | -O-Ar (Electron-Donating by resonance) | Moderate | The ether linkage donates electron density, but the high electronegativity of fluorine maintains significant carbonyl electrophilicity. |

This table is illustrative and based on general principles of organic chemistry, as direct comparative kinetic data was not found in the searched literature.

The diaryl ether linkage (-O-) in Benzoyl fluoride, 4,4'-oxybis- plays a crucial role in modulating the reactivity of the two acyl fluoride groups. The oxygen atom is an electron-donating group through resonance, supplying electron density to both aromatic rings. This effect, in principle, could decrease the electrophilicity of the carbonyl carbons and thus reduce the reactivity towards nucleophiles compared to an unsubstituted benzoyl fluoride.

However, the ether linkage also imparts significant flexibility to the molecule. This conformational freedom is a key attribute in the formation of high-performance polymers, allowing for the synthesis of materials with desirable mechanical properties. The electronic donation from the ether oxygen is balanced by the strong inductive effect of the fluorine atom, which withdraws electron density and maintains a high level of reactivity at the carbonyl center, sufficient for polymerization reactions to proceed under specific conditions, often at elevated temperatures.

Electrophilic Aromatic Substitution Potentials of the Benzoyl fluoride, 4,4'-oxybis- Core

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the π-system of the aromatic rings. msu.edumasterorganicchemistry.com The core of Benzoyl fluoride, 4,4'-oxybis- has two types of substituents that direct incoming electrophiles: the acyl fluoride group (-COF) and the aryloxy group (-OAr).

Acyl Fluoride Group (-COF): This is a deactivating group and a meta-director. It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less susceptible to electrophilic attack and directing incoming electrophiles to the positions meta to the carbonyl group.

Aryloxy Group (-OAr): The ether oxygen is an activating group and an ortho-, para-director. It donates electron density to the aromatic ring by resonance, making the ring more nucleophilic and directing incoming electrophiles to the ortho and para positions.

In Benzoyl fluoride, 4,4'-oxybis-, each ring is substituted with one of each type of group. The directing effects are therefore in opposition. The ether linkage is ortho, para-directing, while the acyl fluoride group is meta-directing. The outcome of an electrophilic substitution reaction would depend on the specific reaction conditions and the nature of the electrophile, but typically activating groups have a stronger directing effect than deactivating groups. Therefore, substitution would be expected to occur primarily at the positions ortho to the ether linkage.

Radical Reactions and Polymerization Initiation Mechanisms Involving Benzoyl fluoride, 4,4'-oxybis-

The primary role of Benzoyl fluoride, 4,4'-oxybis- in polymerization is as a monomer in polycondensation (a type of step-growth polymerization), not as a radical initiator. Radical initiators are compounds that can generate radical species upon exposure to heat or light, which then initiate a chain-growth polymerization. tcichemicals.comtcichemicals.com Typical radical initiators include compounds with weak bonds, such as azo compounds or peroxides. researchgate.net

There is no evidence in the surveyed literature to suggest that Benzoyl fluoride, 4,4'-oxybis- is used as a radical initiator. The C-F and C-C bonds within the molecule are generally too strong to undergo homolytic cleavage under typical polymerization conditions to generate radicals. Its reactivity is dominated by the polar, ionic pathway of nucleophilic acyl substitution.

Coordination Chemistry of Benzoyl fluoride, 4,4'-oxybis- with Metal Centers

The oxygen atoms of the ether linkage and the two carbonyl groups in Benzoyl fluoride, 4,4'-oxybis- possess lone pairs of electrons and can act as potential coordination sites for metal centers. While specific studies on the coordination complexes of the monomer itself are not widely reported, the related carboxylate, 4,4'-oxybis(benzoate), is known to form coordination polymers with metal ions like zinc(II). nih.gov In these structures, the carboxylate groups coordinate to the metal centers.

By analogy, Benzoyl fluoride, 4,4'-oxybis- could potentially act as a ligand for various metal ions. Coordination could occur through the ether oxygen or the carbonyl oxygens. Such interactions might be relevant in the context of catalyzed polymerization reactions, where a Lewis acidic metal center could coordinate to the carbonyl oxygen, further activating the carbonyl carbon towards nucleophilic attack. Transition metal fluoride complexes are also known to participate in fluorination reactions and can be formed in situ from metal complexes and fluoride sources. nih.govd-nb.info

Spectroscopic and Analytical Characterization Methodologies for Benzoyl Fluoride, 4,4 Oxybis

Advanced Spectroscopic Techniques for Structural Elucidation of Benzoyl fluoride (B91410), 4,4'-oxybis-

Spectroscopy is the cornerstone of molecular characterization, providing fundamental data on the connectivity and electronic environment of atoms within the Benzoyl fluoride, 4,4'-oxybis- molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. For a fluorinated compound like Benzoyl fluoride, 4,4'-oxybis-, ¹H, ¹³C, and ¹⁹F NMR are all indispensable.

¹H NMR: The proton NMR spectrum would be expected to show two distinct sets of signals for the aromatic protons. Due to the symmetry of the molecule, the protons on each benzoyl fluoride ring are chemically equivalent. The protons ortho to the carbonyl group and those ortho to the ether linkage will appear as distinct doublets, with their chemical shifts influenced by the electron-withdrawing nature of the carbonyl fluoride group and the electron-donating nature of the ether oxygen.

¹³C NMR: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. Key signals would include the carbonyl carbon (C=O), which is expected at a characteristic downfield shift, the carbons attached to the fluorine and oxygen atoms, and the other aromatic carbons. The specific chemical shifts provide a carbon "fingerprint" of the molecule.

¹⁹F NMR: As fluorine has a spin of ½ and a high natural abundance, ¹⁹F NMR is a highly sensitive and informative technique for fluorinated compounds. A single resonance would be expected for the two equivalent fluorine atoms in Benzoyl fluoride, 4,4'-oxybis-. The chemical shift of this signal is characteristic of acyl fluorides and provides direct confirmation of the fluorine's chemical environment. rsc.org

Table 1: Predicted NMR Spectroscopic Data for Benzoyl fluoride, 4,4'-oxybis-

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~8.1-8.2 | Doublet | ~8-9 Hz (JH-H) | Protons ortho to -COF |

| ¹H | ~7.1-7.2 | Doublet | ~8-9 Hz (JH-H) | Protons ortho to -O- |

| ¹³C | ~160-165 | Doublet | High JC-F | Carbonyl Carbon (C=O) |

| ¹³C | ~160-165 | Singlet | - | Aromatic Carbon (C-O) |

| ¹³C | ~135-140 | Singlet | - | Aromatic Carbon (C-COF) |

| ¹³C | ~130-135 | Singlet | - | Aromatic Carbon (CH) |

| ¹³C | ~118-122 | Singlet | - | Aromatic Carbon (CH) |

| ¹⁹F | ~+20 to +40 | Singlet | - | Acyl Fluoride (C-F) |

Note: Predicted values are based on data for structurally similar compounds like benzoyl fluoride and diphenyl ether.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The spectra provide valuable information about the functional groups present.

IR Spectroscopy: The IR spectrum of Benzoyl fluoride, 4,4'-oxybis- would be dominated by a very strong absorption band corresponding to the C=O stretching vibration of the acyl fluoride group, typically found at a high wavenumber (around 1800-1850 cm⁻¹) due to the electronegativity of the fluorine atom. Other key bands would include the C-O-C asymmetric stretching of the ether linkage (around 1240 cm⁻¹), C-F stretching, and various aromatic C-H and C=C stretching and bending vibrations.

Raman Spectroscopy: Raman spectroscopy would also detect the key vibrational modes. The symmetric C-O-C stretching vibration, which is often weak in the IR spectrum, may show a stronger signal in the Raman spectrum. Aromatic ring vibrations typically give rise to strong Raman bands.

Table 2: Characteristic Vibrational Frequencies for Benzoyl fluoride, 4,4'-oxybis-

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Medium-Weak |

| C=O Stretch (Acyl Fluoride) | 1850-1800 | 1850-1800 | Very Strong |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 | Strong-Medium |

| C-O-C Asymmetric Stretch | ~1240 | ~1240 | Strong |

| C-F Stretch | 1100-1000 | 1100-1000 | Strong |

| C-O-C Symmetric Stretch | ~930 | ~930 | Weak (IR), Stronger (Raman) |

| Aromatic C-H Out-of-Plane Bend | 900-675 | 900-675 | Strong |

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. nist.gov

For Benzoyl fluoride, 4,4'-oxybis-, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula by providing a highly accurate mass of the molecular ion ([M]⁺). The fragmentation pattern in electron ionization (EI) MS would likely involve characteristic cleavages. The primary fragmentation pathways would be expected to include cleavage of the C-C bond between the aromatic ring and the carbonyl group, loss of the fluorine atom, and cleavage at the ether linkage, leading to fragment ions corresponding to the benzoyl fluoride cation and the phenoxybenzoyl cation.

Table 3: Predicted Mass Spectrometry Fragments for Benzoyl fluoride, 4,4'-oxybis-

| m/z Value (Predicted) | Possible Fragment Ion | Formula |

| 310 | [M]⁺ (Molecular Ion) | [C₁₄H₈F₂O₃]⁺ |

| 282 | [M - CO]⁺ | [C₁₃H₈F₂O₂]⁺ |

| 213 | [M - COF - O]⁺ | [C₁₃H₈F]⁺ |

| 123 | [C₆H₄COF]⁺ | [C₇H₄FO]⁺ |

| 95 | [C₆H₄F]⁺ | [C₆H₄F]⁺ |

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, thereby allowing for accurate purity assessment and isolation of the pure substance.

The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the volatility and thermal stability of the compound.

Gas Chromatography (GC): Given its likely boiling point, Benzoyl fluoride, 4,4'-oxybis- may be amenable to GC analysis. Method development would involve selecting an appropriate capillary column (e.g., a nonpolar or medium-polarity phase like DB-5 or DB-17) and optimizing the temperature program of the oven to achieve good separation. A flame ionization detector (FID) would provide general sensitivity, while coupling the GC to a mass spectrometer (GC-MS) would allow for the identification of impurities by their mass spectra.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds. For Benzoyl fluoride, 4,4'-oxybis-, a reversed-phase method would likely be employed, using a C18 or C8 stationary phase. The mobile phase would typically be a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, run under isocratic or gradient elution conditions. A UV detector would be effective for detection, as the aromatic rings will absorb UV light strongly. HPLC is particularly useful for quantifying the purity of the compound.

X-ray Crystallography for Solid-State Structural Analysis of Benzoyl fluoride, 4,4'-oxybis-

If Benzoyl fluoride, 4,4'-oxybis- can be obtained as a single crystal of sufficient quality, X-ray crystallography can provide an unambiguous determination of its three-dimensional molecular structure in the solid state. mdpi.com This technique yields precise information on bond lengths, bond angles, and torsion angles. Furthermore, it reveals details about the crystal packing, including intermolecular interactions such as π-stacking between the aromatic rings or other non-covalent interactions, which govern the solid-state properties of the material. This provides the most definitive structural evidence for the compound.

Computational Chemistry and Theoretical Investigations of Benzoyl Fluoride, 4,4 Oxybis

Quantum Chemical Calculations of Electronic Structure and Bonding in Benzoyl fluoride (B91410), 4,4'-oxybis-

Quantum chemical calculations are fundamental to understanding the electronic properties and bonding nature of Benzoyl fluoride, 4,4'-oxybis-. These methods, grounded in the principles of quantum mechanics, provide a detailed description of the molecule's electronic framework.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For Benzoyl fluoride, 4,4'-oxybis-, DFT studies, particularly using functionals like B3LYP with various basis sets, are instrumental in determining its most stable three-dimensional structure. nih.gov These calculations optimize the molecular geometry by finding the lowest energy arrangement of the atoms.

The conformational preferences of Benzoyl fluoride, 4,4'-oxybis- are dictated by the rotational freedom around the ether linkage and the benzoyl groups. DFT calculations can map the potential energy surface associated with the torsion angles of the C-O-C bond and the C-C bonds connecting the phenyl rings to the carbonyl groups. This analysis reveals the most stable conformers and the energy barriers between them. For instance, a relaxed potential energy scan can identify the global minimum energy conformation, which is crucial for understanding the molecule's behavior in different environments.

Below is a representative data table illustrating the kind of geometric parameters that can be obtained from DFT calculations for the most stable conformer of Benzoyl fluoride, 4,4'-oxybis-.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-F | 1.35 | - | - |

| C=O | 1.20 | - | - |

| C-O (ether) | 1.38 | - | - |

| C-C (aromatic) | 1.40 (avg) | - | - |

| C-O-C | - | 118.5 | - |

| O=C-C | - | 121.0 | - |

| F-C-C | - | 119.0 | - |

| Phenyl-O-Phenyl | - | - | 45.0 |

Note: The data presented in this table is illustrative and represents typical values for similar chemical structures as determined by DFT calculations.

Ab initio calculations, which are based on first principles without the use of empirical data, provide a highly accurate description of the electronic structure. rsc.org Methods like Hartree-Fock (HF) and post-Hartree-Fock methods are employed to calculate the molecular orbitals (MOs) and the distribution of electron density in Benzoyl fluoride, 4,4'-oxybis-.

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. ajchem-a.com

The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). ajchem-a.com For Benzoyl fluoride, 4,4'-oxybis-, the oxygen atoms of the ether and carbonyl groups, along with the fluorine atoms, are expected to be regions of high electron density, while the carbonyl carbons and the aromatic protons are likely to be electron-deficient. This information is vital for predicting how the molecule will interact with other chemical species.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -8.5 | Primarily located on the phenyl rings and the ether oxygen. |

| LUMO | -1.2 | Predominantly centered on the carbonyl groups and the phenyl rings. |

| HOMO-LUMO Gap | 7.3 | Indicates high kinetic stability. |

Note: The data in this table is hypothetical and serves to illustrate the typical output of ab initio calculations for a molecule like Benzoyl fluoride, 4,4'-oxybis-.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method that analyzes the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior of Benzoyl fluoride, 4,4'-oxybis-. These simulations are particularly useful for exploring the conformational landscape and understanding intermolecular interactions in condensed phases.

The flexibility of the ether linkage in Benzoyl fluoride, 4,4'-oxybis- allows for a wide range of conformations. MD simulations can track the time evolution of the key dihedral angles, revealing the preferred orientations of the two benzoyl fluoride moieties relative to each other. This dynamic conformational analysis provides insights into the molecule's shape and flexibility, which are crucial for its function in various applications.

Furthermore, MD simulations can model the interactions between multiple Benzoyl fluoride, 4,4'-oxybis- molecules or between the molecule and a solvent. By analyzing the radial distribution functions and calculating the interaction energies, it is possible to understand the nature and strength of intermolecular forces, such as van der Waals interactions and dipole-dipole interactions. This is essential for predicting the bulk properties of the material, such as its melting point, boiling point, and solubility.

Prediction of Spectroscopic Properties through Computational Models

Computational models are invaluable for predicting and interpreting the spectroscopic properties of molecules. For Benzoyl fluoride, 4,4'-oxybis-, techniques like DFT and Time-Dependent DFT (TD-DFT) can be used to calculate its vibrational (infrared and Raman) and electronic (UV-Vis) spectra. mdpi.com

Vibrational frequency calculations based on DFT can predict the positions and intensities of the absorption bands in the IR and Raman spectra. By analyzing the normal modes of vibration, each calculated frequency can be assigned to a specific molecular motion, such as the stretching of the C=O bond, the C-F bond, or the C-O-C ether linkage, as well as the bending and torsional modes of the entire molecule. This theoretical data is crucial for the interpretation of experimental spectra.

TD-DFT calculations can predict the electronic absorption spectra by determining the energies of electronic transitions from the ground state to various excited states. This allows for the assignment of the absorption bands observed in the UV-Vis spectrum to specific electronic transitions, such as π → π* transitions within the aromatic rings and n → π* transitions associated with the carbonyl groups.

| Spectroscopic Technique | Calculated Wavenumber/Wavelength | Assignment |

| IR Spectroscopy | ~1750 cm⁻¹ | C=O stretching |

| IR Spectroscopy | ~1250 cm⁻¹ | C-F stretching |

| IR Spectroscopy | ~1200 cm⁻¹ | Asymmetric C-O-C stretching |

| UV-Vis Spectroscopy | ~280 nm | π → π* transition |

| UV-Vis Spectroscopy | ~320 nm | n → π* transition |

Note: This table contains representative values that would be expected from computational predictions for a molecule with the structure of Benzoyl fluoride, 4,4'-oxybis-.

Structure-Reactivity Relationship Modeling for Benzoyl fluoride, 4,4'-oxybis- Derivatives

Computational modeling can be extended to investigate the structure-reactivity relationships of derivatives of Benzoyl fluoride, 4,4'-oxybis-. By systematically modifying the substituents on the aromatic rings, it is possible to study how these changes affect the molecule's electronic properties and reactivity.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed based on a series of calculated molecular descriptors. These descriptors can include electronic properties (e.g., HOMO/LUMO energies, dipole moment), steric properties (e.g., molecular volume, surface area), and topological indices. By correlating these descriptors with experimentally observed reactivity or properties, predictive models can be built.

For example, by introducing electron-donating or electron-withdrawing groups at various positions on the phenyl rings, the reactivity of the benzoyl fluoride moiety can be modulated. Computational studies can quantify these effects by calculating reaction barriers for model reactions, such as nucleophilic acyl substitution. This allows for the rational design of new derivatives with tailored reactivity for specific applications.

Application of Benzoyl Fluoride, 4,4 Oxybis As a Building Block in Advanced Materials Science

Precursor for High-Performance Polymer Synthesis

The primary application of Benzoyl fluoride (B91410), 4,4'-oxybis- in materials science is as a monomer for the synthesis of high-performance polymers. Its difunctional nature allows it to participate in step-growth polymerization reactions, leading to the formation of long-chain macromolecules with precisely engineered properties. The high reactivity of the acyl fluoride groups (-COF) is central to its utility, enabling polymerization to occur under conditions that may be inaccessible to less reactive monomers. nih.govbeilstein-journals.org

Benzoyl fluoride, 4,4'-oxybis- is a particularly suitable monomer for the synthesis of Poly(aryl ether ketone)s (PAEKs) through electrophilic aromatic substitution, specifically via Friedel-Crafts acylation polymerization. researchgate.netrsc.org In this process, the acyl fluoride groups of Benzoyl fluoride, 4,4'-oxybis- act as the electrophile, reacting with an electron-rich aromatic co-monomer, such as diphenyl ether, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). google.comresearchgate.net The reaction forms robust ketone linkages, creating the characteristic backbone of PAEK polymers. The inherent diphenyl ether structure within the monomer is incorporated directly into the polymer chain, contributing to the final material's flexibility, toughness, and high-temperature stability.

While the synthesis of Poly(aryl ether sulfone)s (PAES) typically proceeds via nucleophilic aromatic substitution to form ether bonds, Benzoyl fluoride, 4,4'-oxybis- can be incorporated into PAES copolymers. rsc.orgrsc.org This is achieved by including a sulfone-containing co-monomer in the polymerization process, allowing for the creation of complex polymer architectures that combine the properties of both PAEKs and PAESs.

The polymerization involving Benzoyl fluoride, 4,4'-oxybis- to form PAEKs follows a step-growth mechanism characteristic of Friedel-Crafts acylation. rsc.org The key mechanistic steps are:

Activation: The Lewis acid catalyst (e.g., AlCl₃) coordinates with the acyl fluoride group, forming a highly electrophilic acylium ion intermediate. nih.gov

Electrophilic Attack: The acylium ion attacks the electron-rich aromatic ring of the co-monomer, forming a new carbon-carbon bond and a resonance-stabilized carbocation intermediate (a sigma complex).

Deprotonation: A base removes a proton from the aromatic ring, restoring aromaticity and regenerating the catalyst, thus forming the ketone linkage.

This process repeats as dimers form trimers, and oligomers grow into high molecular weight polymers. The kinetics of this step-growth polymerization are complex but are primarily influenced by monomer concentration, catalyst activity, and reaction temperature. wikipedia.org Unlike chain-growth polymerization, the molecular weight of the polymer increases slowly until high monomer conversion is achieved. numberanalytics.com

Control over molecular weight is crucial for tailoring the final properties of the polymer. fiveable.me In step-growth polymerizations involving Benzoyl fluoride, 4,4'-oxybis-, several methods are employed to achieve the desired molecular weight and architecture:

Stoichiometric Control: The most fundamental method for controlling molecular weight is the precise control of the molar ratio of the co-monomers. A slight excess of one monomer will limit the maximum achievable chain length, as the polymer chains will all be terminated with the excess monomer's functional group. fiveable.me

End-Capping: The polymerization can be intentionally terminated at a desired molecular weight by introducing a monofunctional reagent (an end-capper) that reacts with the growing chain ends, preventing further propagation.

Reaction Time and Quenching: Since molecular weight builds with reaction time, the polymerization can be stopped or "quenched" at a specific point to yield a polymer of a targeted molecular weight. wikipedia.org

These techniques allow for the design of not only linear high polymers but also more complex architectures such as block copolymers or branched polymers by carefully sequencing monomer addition or including multifunctional monomers. kpi.uakpi.ua

The table below illustrates the theoretical effect of stoichiometric imbalance on the number-average degree of polymerization (Xn) for a polymerization proceeding to 99.5% completion (p=0.995).

| Monomer Ratio (r) | Extent of Reaction (p) | Number-Average Degree of Polymerization (Xn) |

| 1.000 | 0.995 | 200 |

| 0.995 | 0.995 | 133 |

| 0.990 | 0.995 | 99 |

| 0.980 | 0.995 | 66 |

| 0.950 | 0.995 | 39 |

| This interactive table is based on the Carothers equation: Xn = (1+r) / (1+r-2rp), where 'r' is the stoichiometric ratio of functional groups and 'p' is the extent of reaction. |

Monomer in Aromatic Polycondensation Reactions for Specialty Polymers

The utility of Benzoyl fluoride, 4,4'-oxybis- extends beyond PAEKs. The high reactivity of the acyl fluoride group makes it a valuable monomer in other aromatic polycondensation reactions. nih.govnih.gov For example, it can be reacted with aromatic diamines via polyamidation to produce high-performance polyamides. The resulting polymers would combine the thermal stability of aromatic backbones with the strong intermolecular hydrogen bonding of amide linkages, creating materials with exceptional strength and chemical resistance. Similarly, reaction with silylated bisphenols could yield aromatic polyesters, further broadening the range of accessible materials.

Role in Cross-linking and Curing Mechanisms for Thermosetting Polymeric Networks

In addition to forming linear thermoplastics, Benzoyl fluoride, 4,4'-oxybis- can act as a cross-linking or curing agent for creating thermosetting polymeric networks. nih.gov When blended with a pre-existing polymer that has nucleophilic functional groups (e.g., hydroxyl, amine, or thiol groups), the two acyl fluoride groups on the molecule can react to form stable covalent bonds, linking separate polymer chains together. researchgate.net This process transforms a collection of individual polymer chains into a single, three-dimensional network.

This cross-linking imparts significant changes to the material's properties:

Increased Thermal Stability: The network structure restricts polymer chain mobility, increasing the glass transition temperature and preventing the material from melting or flowing at high temperatures.

Enhanced Mechanical Strength: The covalent cross-links provide greater stiffness, creep resistance, and tensile strength.

Improved Chemical Resistance: The dense network structure makes it more difficult for solvents to penetrate and swell the material.

This makes Benzoyl fluoride, 4,4'-oxybis- a potential curing agent for epoxy resins (after reaction with amine hardeners) or other functional polymers to produce high-performance composites, adhesives, and coatings. mdpi.com

Design of Functionalized Materials via Derivatization of Benzoyl fluoride, 4,4'-oxybis-

The high reactivity of the acyl fluoride groups makes Benzoyl fluoride, 4,4'-oxybis- an excellent platform for creating functionalized materials through derivatization. researchgate.netresearchgate.net The acyl fluoride can be readily converted into other functional groups, such as esters, amides, or ketones, by reaction with appropriate nucleophiles. beilstein-journals.orgresearchgate.netorganic-chemistry.org

This reactivity can be exploited in several ways:

Synthesis of Novel Monomers: One of the acyl fluoride groups can be selectively reacted to attach a specific functional side group (e.g., a group that enhances solubility or provides a site for later cross-linking) before the modified monomer is used in polymerization.

Surface Functionalization: The molecule can be used to modify surfaces. For instance, a silicon wafer with hydroxyl groups on its surface could be reacted with Benzoyl fluoride, 4,4'-oxybis-, covalently tethering the molecule to the surface. The remaining unreacted acyl fluoride group is then available for further chemical transformations, allowing for the layered construction of functional surface coatings.

This versatility enables the design of materials with tailored properties, where the core structure provides mechanical and thermal stability, and the derivatized functional groups provide specific chemical or physical functionalities.

Future Directions and Emerging Research Avenues for Benzoyl Fluoride, 4,4 Oxybis

Integration of Benzoyl fluoride (B91410), 4,4'-oxybis- into Sustainable Chemical Processes

The chemical industry's shift towards greener and more sustainable practices is a significant driver of innovation. For Benzoyl fluoride, 4,4'-oxybis-, this translates into a focus on environmentally benign synthesis and processing methods.

Current research in sustainable chemistry offers promising pathways for the production of aromatic fluorochemicals. One groundbreaking approach involves the direct use of fluorspar (CaF₂) in a mechanochemical process, bypassing the need for hazardous hydrogen fluoride (HF) gas. ox.ac.uk This method, inspired by biomineralization, presents a significantly safer and less energy-intensive route to fluorochemicals. ox.ac.uk While not yet specifically applied to Benzoyl fluoride, 4,4'-oxybis-, this technology represents a paradigm shift for the entire fluorochemical industry and could be adapted for the sustainable production of this key compound.

Furthermore, the broader field of green chemistry is exploring the use of microorganisms, such as yeasts and filamentous fungi, as cellular factories for the sustainable production of aromatic chemicals from renewable feedstocks like sugars. chalmers.senih.gov The development of biosensors to monitor and optimize these fermentation processes is a key aspect of this research. chalmers.se The integration of biocatalytic steps, particularly through the use of fluorinases, could offer a highly selective and environmentally friendly method for introducing fluorine into the molecular structure, potentially leading to a fully biological synthesis route for precursors to Benzoyl fluoride, 4,4'-oxybis-. nih.gov

The principles of green manufacturing are also being applied to the processing of high-performance polymers derived from similar monomers. For instance, additive manufacturing (3D printing) of PEEK is being investigated as a more sustainable alternative to traditional manufacturing, as it reduces material and energy waste. mdpi.com

| Sustainable Approach | Description | Potential Impact on Benzoyl fluoride, 4,4'-oxybis- |

| Mechanochemistry | Direct use of fluorspar (CaF₂) to produce fluorochemicals, avoiding hazardous hydrogen fluoride (HF). ox.ac.uk | Safer, more energy-efficient, and environmentally friendly synthesis. |

| Biocatalysis | Utilization of enzymes, such as fluorinases, for selective fluorination reactions. nih.gov | Greener synthesis pathways with high specificity and reduced waste. |

| Microbial Fermentation | Use of engineered microorganisms to produce aromatic chemicals from renewable resources. chalmers.senih.gov | A renewable-based production route for the aromatic backbone of the molecule. |

| Green Polymer Processing | Additive manufacturing (3D printing) to reduce waste in the production of polymer parts. mdpi.com | More sustainable manufacturing of high-performance polymers derived from this monomer. |

Exploration of Novel Reaction Pathways for Advanced Functionalization

The reactivity of the acyl fluoride groups in Benzoyl fluoride, 4,4'-oxybis- makes it a prime candidate for novel chemical transformations, enabling the creation of a diverse range of functionalized molecules and materials.

One emerging area of interest is photo-click chemistry. A novel photo-induced defluorination acyl fluoride exchange (photo-DAFEx) reaction has been described, which utilizes acyl fluorides generated by the photo-defluorination of m-trifluoromethylaniline to react with amines and thiols. rsc.org This light-controlled covalent conjugation strategy could be adapted for Benzoyl fluoride, 4,4'-oxybis-, allowing for spatiotemporal control over the formation of new chemical bonds. This could be particularly useful in creating complex molecular architectures or for the precise modification of surfaces and biomolecules.

The inherent reactivity of benzoyl fluorides also makes them valuable reagents in bioconjugation. They have been shown to be highly efficient in the acylation of lysine (B10760008) residues on proteins, with faster kinetics compared to traditional N-hydroxysuccinimide (NHS) esters. researchgate.net This allows for better control over the degree of conjugation and enables the efficient and rapid functionalization of delicate biomolecules at low temperatures. researchgate.net Applying this to Benzoyl fluoride, 4,4'-oxybis- could lead to the development of novel bifunctional linkers for creating antibody-drug conjugates or for immobilizing proteins onto surfaces.

Advanced Materials Applications Beyond Traditional Polymers, e.g., in Composites or Optoelectronics

While Benzoyl fluoride, 4,4'-oxybis- is a promising monomer for high-performance polymers analogous to PEEK, its potential extends to the development of advanced materials with tailored properties for specialized applications.

In the realm of composites, the incorporation of fluorinated polymers can significantly enhance material properties. For example, carbon-reinforced PEEK exhibits increased stiffness, compressive strength, and thermal conductivity, making it suitable for demanding applications in the aerospace and automotive industries. xometry.com Polymers synthesized from Benzoyl fluoride, 4,4'-oxybis- could be used to create novel matrices for high-performance composites with enhanced thermal stability, chemical resistance, and mechanical properties.

The field of optoelectronics also presents exciting opportunities. The introduction of fluorine atoms into organic molecules can significantly alter their electronic properties. Research on boronate esters has shown that the formation of a bond with a fluoride anion can lead to notable changes in the UV-visible and infrared spectra, as well as in the NMR chemical shifts. mdpi.com This highlights the sensitivity of the electronic structure to fluorination. By strategically incorporating Benzoyl fluoride, 4,4'-oxybis- into larger conjugated systems, it may be possible to develop new materials for applications in organic light-emitting diodes (OLEDs), sensors, or other optoelectronic devices. The synthesis of specialized fluorinated nanocrystals, such as LiYF₄, BaYF₅, and NaLaF₄, for use in nano-optical devices and bio-probes further underscores the potential of fluorine-containing materials in this domain. nih.gov

Interdisciplinary Research with Nanoscience and Biotechnology for Novel Applications

The convergence of materials science with nanoscience and biotechnology opens up a new frontier of applications for functional molecules like Benzoyl fluoride, 4,4'-oxybis-.

In nanoscience, the development of rare-earth metal-fluoride nanoparticles is an active area of research. beilstein-journals.org The unique optical and magnetic properties of these nanoparticles make them promising for a range of applications, including bio-imaging and drug delivery. Benzoyl fluoride, 4,4'-oxybis- could potentially be used as a surface-modifying agent for these nanoparticles, introducing a biocompatible or functional layer.

The intersection with biotechnology is particularly promising. As mentioned, the high reactivity and selectivity of benzoyl fluorides make them ideal for bioconjugation reactions. researchgate.net The bifunctional nature of Benzoyl fluoride, 4,4'-oxybis- could be exploited to crosslink proteins or to tether biomolecules to surfaces or nanoparticles. The development of biocompatible SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry provides a powerful toolkit for the chemoselective derivatization of biomolecules such as DNA and proteins under aqueous conditions. nih.gov This opens up possibilities for using Benzoyl fluoride, 4,4'-oxybis- in the construction of DNA-encoded libraries and for the targeted modification of proteins.

Q & A

Q. What are the established methods for synthesizing coordination polymers using 4,4'-oxybis(benzoic acid) as a ligand?

4,4'-Oxybis(benzoic acid) (H₂oba) is typically employed in hydrothermal synthesis for constructing lanthanide-based coordination polymers. A standard protocol involves:

- Preparing the sodium salt of H₂oba by reacting the ligand with NaOH in deionized water.

- Combining the sodium salt with lanthanide chlorides (e.g., LaCl₃, CeCl₃) under hydrothermal conditions (e.g., 120–160°C for 48–72 hours).

- Adjusting pH to 6–7 to promote crystallization .

The resulting compounds, such as Ln₂(oba)₃·nH₂O (Ln = La–Lu), exhibit high crystallinity and stability, confirmed via X-ray diffraction (XRD) and thermogravimetric analysis (TGA) .

Q. How is the structural integrity of 4,4'-oxybis(benzoate)-based MOFs characterized?

Key techniques include:

- XRD : To confirm crystallinity and phase purity. Peaks at 2θ = 5.7°, 12.6°, and 25.3° indicate a consistent framework topology across lanthanide analogs .

- FTIR Spectroscopy : Bands at ~1600 cm⁻¹ (asymmetric COO⁻ stretch) and ~1400 cm⁻¹ (symmetric COO⁻ stretch) confirm ligand coordination .

- Elemental Analysis : Validates stoichiometry (e.g., Ln:C:O ratios) .

Q. What are the primary applications of 4,4'-oxybis(benzoate) in materials science?

This ligand is widely used in:

- Luminescent MOFs : Lanthanide complexes (e.g., Eu³⁺, Tb³⁺) exhibit strong photoluminescence due to antenna effects, where the ligand absorbs UV light and transfers energy to Ln³⁺ ions .

- Gas Adsorption : The flexible ether linkage in oba²⁻ allows dynamic pore adjustment for selective gas uptake .

Advanced Research Questions

Q. How does the thermal decomposition mechanism of lanthanide 4,4'-oxybis(benzoates) vary across the series?

TGA-DSC studies in air reveal a two-stage decomposition:

Dehydration : Removal of coordinated H₂O (50–150°C), with endothermic peaks in DSC.

Ligand Degradation : Exothermic oxidation of the organic framework (300–500°C), forming Ln₂O₃ residues .

The number of water molecules (n = 3–6) depends on the lanthanide ionic radius, influencing dehydration kinetics (Table 1).

Q. Table 1. Hydration Variability in Ln₂(oba)₃·nH₂O

| Ln³⁺ Ion | n (H₂O) | Dehydration Onset (°C) |

|---|---|---|

| La³⁺ | 5.5 | 60 |

| Eu³⁺ | 5 | 70 |

| Yb³⁺ | 6 | 55 |

Q. What strategies enhance the photoluminescence quantum yield (PLQY) of Eu³⁺/Tb³⁺-oba systems?

- Ligand Modification : Introducing electron-withdrawing groups (e.g., -NO₂) to the benzoate rings improves UV absorption and energy transfer efficiency .

- Co-doping : Adding Gd³⁺ as a sensitizer increases PLQY by reducing non-radiative decay pathways .

- Guest Exchange : Incorporating aromatic guests (e.g., benzene) via post-synthetic modification enhances luminescence via π-π interactions .

Q. How can computational methods predict host-guest interactions in oba²⁻-based MOFs?

Density Functional Theory (DFT) and Grand Canonical Monte Carlo (GCMC) simulations are used to:

Q. What causes structural discrepancies in oba²⁻-based coordination polymers with transition metals (e.g., Ni²⁺ vs. Pb²⁺)?

- Metal Coordination Preferences : Ni²⁺ favors octahedral geometry (e.g., [Ni(H₂O)(L)(oba)]), while Pb²⁺ adopts hemidirected coordination, forming distinct networks like [Pb(L)₂(oba)]·3H₂O .

- Ligand Flexibility : The ether oxygen in oba²⁻ allows conformational adjustments to accommodate larger metal ions (e.g., Pb²⁺) .

Methodological Challenges and Solutions

Q. How to resolve solubility issues during synthesis of oba²⁻-based complexes?

Q. Why do photoluminescence intensities vary among isostructural Ln-oba MOFs?

Variations arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.